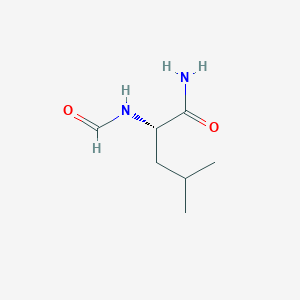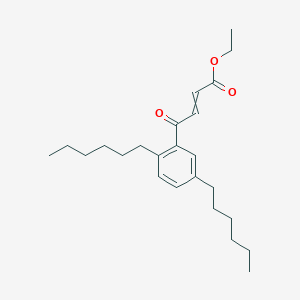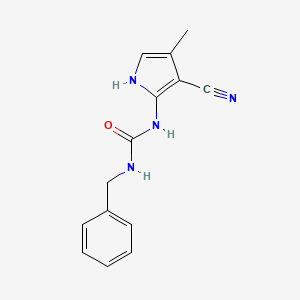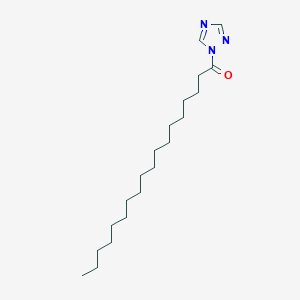
1H-1,2,4-Triazole, 1-(1-oxooctadecyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- is a derivative of 1H-1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole derivatives, including 1-(1-oxooctadecyl)-1H-1,2,4-triazole, can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile precursors with reactive cumulenes . Another method employs microwave irradiation to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1H-1,2,4-triazole derivatives often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has also been explored for its efficiency and reduced reaction times .
化学反応の分析
Types of Reactions: 1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
科学的研究の応用
1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of agrochemicals, corrosion inhibitors, and dyes.
作用機序
The mechanism of action of 1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that facilitate various biological activities.
Pathways Involved: The compound forms non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities such as anticancer, antibacterial, and antiviral effects.
類似化合物との比較
1H-1,2,4-Triazole: The parent compound, known for its versatility and wide range of applications.
1H-1,2,3-Triazole: Another isomer with similar applications but different structural properties.
Fluconazole and Itraconazole: Antifungal drugs containing the triazole ring.
Uniqueness: 1H-1,2,4-Triazole, 1-(1-oxooctadecyl)- is unique due to the presence of the oxooctadecyl group, which enhances its lipophilicity and potential biological activity. This modification allows for improved interaction with lipid membranes and biological targets, making it a valuable compound in medicinal chemistry and industrial applications .
特性
CAS番号 |
60718-55-0 |
|---|---|
分子式 |
C20H37N3O |
分子量 |
335.5 g/mol |
IUPAC名 |
1-(1,2,4-triazol-1-yl)octadecan-1-one |
InChI |
InChI=1S/C20H37N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)23-19-21-18-22-23/h18-19H,2-17H2,1H3 |
InChIキー |
AWFIQQPKTAGLLF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1C=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



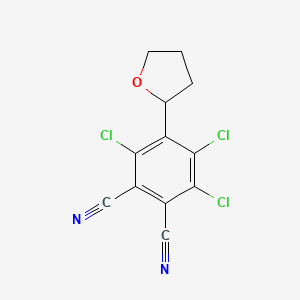
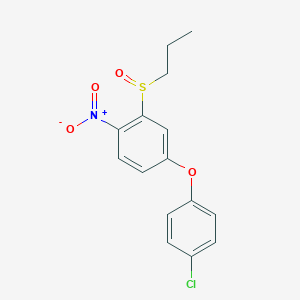
![2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B14604703.png)
![N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B14604709.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604723.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14604731.png)
